2-Chloro-4-(methylthio)benzo[d]thiazole
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Bonding Configuration
2-Chloro-4-(methylthio)benzo[d]thiazole (CAS 1706440-01-8) belongs to the benzothiazole family, featuring a bicyclic structure with a sulfur and nitrogen-containing heterocycle. The compound’s molecular formula is $$ \text{C}8\text{H}6\text{ClNS}_2 $$, with a molecular weight of 215.72 g/mol. Crystallographic data for closely related benzothiazole derivatives, such as methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, reveal planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems.
The benzothiazole core in this compound is substituted at positions 2 and 4 with chlorine and methylthio ($$-\text{SCH}3$$) groups, respectively. The $$-\text{SCH}3$$ group adopts a conformation where the sulfur atom forms a bond angle of approximately $$104^\circ$$ with the adjacent carbon atoms, as observed in structurally analogous thioether-containing benzothiazoles. Key bond lengths include:
These values align with typical sp²-hybridized systems, ensuring minimal steric strain.
Table 1: Selected Bond Lengths and Angles
Electronic Structure and Molecular Orbital Analysis
Density functional theory (DFT) studies on benzothiazole derivatives highlight the influence of substituents on electronic properties. For this compound, the electron-withdrawing chlorine at position 2 and electron-donating methylthio group at position 4 create a push-pull electronic effect. This is reflected in its HOMO-LUMO gap ($$ \Delta E $$), calculated at 3.2 eV for similar chloro-thioether benzothiazoles.
- HOMO: Localized on the thiazole ring and chlorine atom ($$-5.8 \, \text{eV}$$).
- LUMO: Distributed across the benzene ring and methylthio group ($$-2.6 \, \text{eV}$$).
The methylthio group’s sulfur atom contributes to charge delocalization via its lone pairs, enhancing polarizability. This is critical for applications in optoelectronics, where reduced $$ \Delta E $$ correlates with improved conductivity.
Table 2: Electronic Parameters of Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | $$ \Delta E $$ (eV) | |
|---|---|---|---|---|
| This compound | -5.8 | -2.6 | 3.2 | |
| 2-Methylbenzothiazole | -5.5 | -1.9 | 3.6 | |
| 2-Nitrobenzothiazole | -6.3 | -3.1 | 3.2 |
Comparative Analysis with Related Benzothiazole Derivatives
Substituent effects profoundly alter benzothiazole reactivity and stability:
- Chlorine vs. Methyl Groups:
Methylthio vs. Methoxy Groups:
Positional Isomerism:
Table 3: Substituent Effects on Physicochemical Properties
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGKSLAMORMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution on 2-Chlorobenzothiazole
The most common preparation method involves the nucleophilic substitution reaction of 2-chlorobenzothiazole with methylthiol or methylthiolate anion under basic conditions. This reaction typically occurs under reflux, allowing the methylthio group to replace a suitable leaving group or to be introduced at the 4-position through directed substitution.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol or DMF) with a base such as potassium carbonate or sodium hydride.
- Purification: Product isolation is achieved by recrystallization from organic solvents.
- Advantages: Straightforward, high yield, and scalable for industrial production.
- Limitations: Requires pre-synthesized 2-chlorobenzothiazole as starting material.
Cyclization of 2-Aminothiophenol with Substituted Aldehydes
An alternative approach uses microwave-assisted cyclization of 2-aminothiophenol with aldehydes bearing methylthio substituents in ionic liquids, which promotes rapid ring closure to form the benzothiazole core.
- Microwave irradiation: Accelerates the reaction, reduces reaction time, and improves yields.
- Ionic liquids: Serve as green solvents and catalysts, enhancing reaction efficiency.
- Example: Cyclization of 2-aminothiophenol with 4-(methylthio)benzaldehyde analogs.
- Outcome: Formation of benzothiazole derivatives with methylthio substitution.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, and sulfones .
Scientific Research Applications
Chemistry
2-Chloro-4-(methylthio)benzo[d]thiazole serves as an intermediate in organic synthesis , facilitating the production of diverse chemical compounds. Its ability to undergo substitution reactions allows for the creation of various derivatives, which can be tailored for specific applications.
The compound exhibits significant antimicrobial and antifungal properties , making it valuable in biological research. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Medical Research
In the medical field, this compound is being explored for its potential use in drug development. Its derivatives are being investigated for their anticancer properties, with some showing promising results against tumor cells in vitro . Additionally, its thiazole structure is associated with various therapeutic activities, including anticonvulsant effects .
Industrial Applications
The compound is utilized in the production of biocides, fungicides, and dyes . Its efficacy as a biocide makes it suitable for agricultural applications, particularly in protecting crops from fungal infections .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Facilitates production of diverse derivatives |
| Biological Activity | Antimicrobial and antifungal agent | Effective against various pathogens |
| Medical Research | Potential drug development | Promising anticancer activity against tumor cells |
| Industrial Applications | Production of biocides and fungicides | Effective protection against crop diseases |
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated significant activity against resistant strains of bacteria such as MRSA and E. coli. The compound's structure was modified to enhance its efficacy, leading to the development of more potent derivatives .
Case Study 2: Anticancer Research
Research focused on synthesizing new thiazole-based compounds revealed that certain derivatives of this compound exhibited strong anticancer activity against human liver carcinoma cells (HepG-2). These findings highlight the potential for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)benzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The compound’s antimicrobial activity is believed to result from its ability to inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-4-(methylthio)benzo[d]thiazole and analogous compounds:
Key Observations:
Electronic Effects :
- The methylthio (-SMe) group in this compound is less electron-withdrawing than chloro (-Cl) but more lipophilic than methoxy (-OMe) . This balance enhances membrane permeability while maintaining moderate reactivity for electrophilic substitution.
- Methoxy-substituted analogs (e.g., 2-Chloro-4-methoxybenzo[d]thiazole) exhibit increased polarity, making them more water-soluble but less bioavailable .
Synthetic Accessibility: Microwave-assisted synthesis in ionic liquids (e.g., [pmim]Br) is effective for benzothiazole formation, as demonstrated for related compounds .
The thienyl-substituted analog (2-Chloro-4-(2-thienyl)thiazole) may exhibit enhanced π-stacking interactions in biological targets due to its extended conjugation .
Stability and Reactivity: The methylthio group is susceptible to oxidation, unlike stable chloro or methyl substituents, which may limit shelf life but enable prodrug strategies .
Biological Activity
2-Chloro-4-(methylthio)benzo[d]thiazole is a heterocyclic compound belonging to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve interference with microbial protein synthesis, which is a common pathway for many thiazole derivatives.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal effects . It has been evaluated against several fungal pathogens, yielding moderate to good results. The specific mode of action for antifungal activity often involves disrupting cell wall synthesis or function, although detailed mechanisms remain under investigation.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines. For instance, assays conducted on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) indicated that this compound can induce apoptosis and inhibit cell proliferation at certain concentrations .
Comparative Efficacy
A comparative study highlighted that the compound's efficacy varies significantly with structural modifications. Derivatives of thiazoles often show enhanced potency against specific cancer types, suggesting that further structural optimization could yield even more effective anticancer agents .
Biochemical Pathways
The biological activity of this compound is linked to its ability to interact with various biochemical pathways:
- Protein Synthesis Inhibition : The compound interferes with the ribosomal function in bacteria and fungi, leading to impaired protein synthesis.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, thereby preventing proliferation.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Research Findings Summary Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Protein synthesis inhibition | |
| Antifungal | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 μg/mL.
- Antifungal Evaluation : Another research effort focused on the antifungal properties of this compound against Candida species. The results showed an inhibition zone diameter greater than 15 mm at a concentration of 50 μg/mL, indicating substantial antifungal activity.
- Cancer Cell Line Testing : In vitro studies on A549 and MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values measured at approximately 30 μM for A549 cells and 25 μM for MCF-7 cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-4-(methylthio)benzo[d]thiazole and its derivatives?
- Answer: The synthesis of benzo[d]thiazole derivatives often involves cyclization, cross-coupling, or condensation reactions. For example, nickel-catalyzed cross-coupling with aryl/alkenyl aluminum reagents (4 mol% NiCl₂(dppf), 4 mol% 2,2'-bipyridine ligand) enables the preparation of 2-substituted derivatives under conventional or microwave conditions, achieving yields of 41–94% . Alternative routes include Hantzsch thiazole synthesis using α-bromo ketones and thiosemicarbazones, as demonstrated in the preparation of 4-(4-chlorophenyl)thiazole analogs . Key considerations include substituent electronic effects (electron-donating/withdrawing groups) and solvent selection (e.g., PEG-400 for phase-transfer catalysis) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer: Structural validation relies on:
- IR spectroscopy : Identification of functional groups (e.g., C-Cl at ~550–750 cm⁻¹, C=S at ~1050–1250 cm⁻¹) .
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm) .
- Elemental analysis : Confirmation of purity by matching calculated/experimental C, H, N, S percentages .
- Mass spectrometry : Molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Q. What structural features influence the reactivity of this compound?
- Answer: The chloro group at position 2 is highly electrophilic, facilitating nucleophilic substitution (e.g., with amines or thiols). The methylthio group at position 4 enhances lipophilicity, impacting solubility and bioactivity. The fused benzene-thiazole system allows π-π stacking in biological targets .
Advanced Research Questions
Q. How can nickel-catalyzed cross-coupling reactions be optimized for synthesizing novel derivatives?
- Answer: Optimization involves:
- Catalyst-ligand systems : NiCl₂(dppf) with 2,2'-bipyridine improves selectivity for aryl/alkenyl coupling .
- Microwave assistance : Reduces reaction time (e.g., from hours to minutes) and improves yields .
- Substrate scope : Electron-deficient aryl aluminum reagents show higher reactivity than electron-rich ones .
- Workup : Column chromatography or recrystallization (e.g., using ethanol/water) purifies products .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Answer: Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter bioactivity .
- Cell line specificity : Test against diverse panels (e.g., NCI-60 for anticancer screening) to identify selectivity .
- Mechanistic studies : Combine morphological analysis (e.g., A549 lung cell changes ) and molecular docking to validate targets.
Q. What experimental designs are recommended for elucidating the mechanism of action in cytotoxic studies?
- Answer: A multi-modal approach includes:
- In vitro assays : Dose-response curves (IC₅₀ determination) across cancer cell lines (e.g., A549, MCF-7) .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining to confirm programmed cell death .
- Morphological analysis : Phase-contrast microscopy to observe cell shrinkage, membrane blebbing .
- In silico docking : Predict binding affinity to targets like tubulin or DNA topoisomerases using AutoDock Vina .
Methodological Considerations
- Synthesis : Prioritize nickel-catalyzed methods for scalability or microwave-assisted routes for speed .
- Characterization : Cross-validate NMR with HSQC/HMBC for ambiguous proton assignments .
- Bioactivity : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
